molecular formula C35H69O8P B1211791 L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID CAS No. 7091-44-3

L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID

Cat. No.: B1211791
CAS No.: 7091-44-3
M. Wt: 648.9 g/mol
InChI Key: PORPENFLTBBHSG-MGBGTMOVSA-N
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Description

1,2-Dipalmitoyl-sn-glycerol 3-phosphate: is a phosphatidic acid and a human endogenous metabolite. It is a biologically active lipid that plays a significant role in various cellular processes. The compound is known for its involvement in the synthesis of other lipids and its role in cell signaling pathways .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycerol 3-phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other lipids and as a reagent in various chemical reactions.

    Biology: The compound is involved in cell signaling pathways and is used to study lipid metabolism and cellular processes.

    Medicine: It has potential therapeutic applications in the treatment of metabolic diseases and as a component in drug delivery systems.

    Industry: The compound is used in the production of liposomes and other lipid-based products.

Safety and Hazards

When handling 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, it is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate can be synthesized through the esterification of glycerol with palmitic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often involving the use of advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include different lipid derivatives and modified phosphatidic acids .

Mechanism of Action

1,2-Dipalmitoyl-sn-glycerol 3-phosphate exerts its effects through various molecular targets and pathways. It is involved in the activation of specific enzymes and receptors, leading to changes in cellular processes. The compound can modulate the activity of protein kinases and other signaling molecules, influencing cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

  • 1,2-Dioleoyl-sn-glycerol 3-phosphate
  • 1,2-Dimyristoyl-sn-glycerol 3-phosphate
  • 1,2-Dipalmitoyl-sn-glycerol 3-phosphocholine

Comparison: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate is unique due to its specific fatty acid composition (palmitic acid) and its role as a phosphatidic acid. Compared to other similar compounds, it has distinct biological activities and applications. For example, 1,2-Dioleoyl-sn-glycerol 3-phosphate contains oleic acid instead of palmitic acid, leading to different physical and chemical properties .

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORPENFLTBBHSG-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H69O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301555
Record name L-α-Dipalmitoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7091-44-3
Record name L-α-Dipalmitoylphosphatidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Dipalmitoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 165 °C
Record name PA(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000674
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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